molecular formula H8MoN2O4 B076909 Ammonium molybdenum oxide CAS No. 11098-84-3

Ammonium molybdenum oxide

Cat. No.: B076909
CAS No.: 11098-84-3
M. Wt: 196.01452
InChI Key: XCOMAVCHADVANQ-UHFFFAOYSA-O
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Description

Ammonium molybdenum oxide, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium molybdenum oxide can be synthesized through several methods. One common method involves the reaction of molybdic acid (H₂MoO₄) with ammonia (NH₃). The reaction is as follows: [ \text{H}_2\text{MoO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidative roasting of molybdenum sulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then dissolved in ammonia to produce ammonium molybdate. The process involves the following steps:

    Oxidative Roasting: MoS₂ is roasted in the presence of oxygen to form MoO₃.

    Dissolution: MoO₃ is dissolved in aqueous ammonia to form ammonium molybdate.

    Crystallization: The solution is then evaporated to crystallize ammonium molybdate.

Chemical Reactions Analysis

Types of Reactions: Ammonium molybdenum oxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form molybdenum trioxide (MoO₃).

    Reduction: It can be reduced to form lower oxidation states of molybdenum, such as molybdenum dioxide (MoO₂).

    Substitution: It can react with other compounds to form different molybdenum complexes.

Common Reagents and Conditions:

    Oxidation: Typically involves heating in the presence of oxygen.

    Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.

    Substitution: Involves reacting with ligands or other metal ions under controlled conditions.

Major Products:

    Oxidation: Molybdenum trioxide (MoO₃)

    Reduction: Molybdenum dioxide (MoO₂)

    Substitution: Various molybdenum complexes depending on the reagents used.

Scientific Research Applications

Ammonium molybdenum oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other molybdenum compounds and catalysts.

    Biology: Employed in biochemical assays and as a source of molybdenum in nutrient solutions.

    Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of pigments, corrosion inhibitors, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ammonium molybdenum oxide involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, often serving as a catalyst or cofactor. The compound’s effectiveness is largely due to its high solubility and reactivity, allowing it to readily interact with other molecules and ions.

Comparison with Similar Compounds

Ammonium molybdenum oxide can be compared to other molybdenum compounds such as:

    Molybdenum trioxide (MoO₃): A common oxidation product of ammonium molybdate, used in similar applications but with different reactivity.

    Molybdenum dioxide (MoO₂): A reduced form of molybdenum with distinct chemical properties.

    Ammonium tungstate ((NH₄)₂WO₄): Similar in structure and reactivity but contains tungsten instead of molybdenum.

Uniqueness: this compound is unique due to its high solubility in water, making it an excellent source of molybdenum ions for various applications. Its versatility and ease of synthesis further enhance its utility in scientific and industrial settings.

Properties

IUPAC Name

azanium;molybdenum;oxygen(2-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOMAVCHADVANQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.[O-2].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6MoNO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12054-85-2 (tetrahydrate)
Record name Ammonium molybdate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11098-84-3
Record name Ammonium molybdate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium molybdenum oxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium molybdenum oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium molybdenum oxide

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